3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Overview
Description
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitrile group attached to a propyl chain, which is further connected to a substituted imidazole ring. The presence of the nitro and methyl groups on the imidazole ring imparts unique chemical properties to the compound.
Scientific Research Applications
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
, which plays a critical role in controlling tumor growth, proliferation, and apoptosis.
Pharmacokinetics
The compound has a molecular weight of 18016 g/mol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazole derivatives have been shown to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can be facilitated by the compound’s imidazole ring, which can form hydrogen bonds and coordinate with metal ions present in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in metabolite levels, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Once inside the cell, this compound can bind to proteins that facilitate its distribution to specific cellular compartments . These interactions can influence the compound’s biological activity by affecting its availability and localization within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules, thereby modulating its biological activity . For example, the presence of this compound in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile typically involves the cyclization of amido-nitriles. One common method involves the reaction of 2-methyl-4-nitroimidazole with a suitable nitrile compound under mild reaction conditions. The reaction is often catalyzed by a metal catalyst such as nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar in structure and used for similar therapeutic applications.
Ornidazole: Another related compound with antiparasitic activity.
Uniqueness
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methyl-4-nitroimidazol-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-6-9-7(11(12)13)5-10(6)4-2-3-8/h5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHSGLFIHQQUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312964 | |
Record name | 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726408 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89128-08-5 | |
Record name | 89128-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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